Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, a methoxyphenyl group, and a tetrafluorobenzyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Schiff base reduction route, which involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Various amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-1-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-1-yl]benzoate can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C28H23F4N3O5S |
---|---|
Molecular Weight |
589.6 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-2-sulfanylidene-3-[(2,3,4,5-tetrafluorophenyl)methyl]imidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C28H23F4N3O5S/c1-3-40-27(38)15-4-8-18(9-5-15)35-26(37)21(13-22(36)33-17-6-10-19(39-2)11-7-17)34(28(35)41)14-16-12-20(29)24(31)25(32)23(16)30/h4-12,21H,3,13-14H2,1-2H3,(H,33,36) |
InChI Key |
HNOPWKVUKOIXAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC(=C(C(=C3F)F)F)F)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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